8-Iodoquinoxaline-5-carbaldehyde

Description

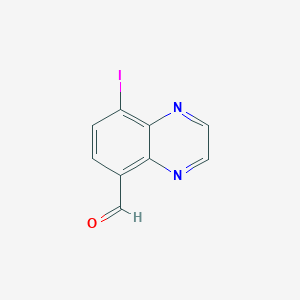

8-Iodoquinoxaline-5-carbaldehyde is a halogenated quinoxaline derivative featuring an iodine atom at the 8-position and a carbaldehyde functional group at the 5-position of the quinoxaline ring. Quinoxalines are bicyclic aromatic compounds composed of two nitrogen atoms in a benzene-fused ring system. The introduction of iodine and an aldehyde group enhances its utility in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or materials science . While specific CAS or molecular formula data for this compound are absent in the provided evidence, its structure can be inferred as C₉H₄IN₂O based on the quinoxaline backbone (C₈H₆N₂) with substitutions at positions 5 and 6.

Properties

Molecular Formula |

C9H5IN2O |

|---|---|

Molecular Weight |

284.05 g/mol |

IUPAC Name |

8-iodoquinoxaline-5-carbaldehyde |

InChI |

InChI=1S/C9H5IN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |

InChI Key |

MSXYGJWHTYBAGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)N=CC=N2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinoxaline-5-carbaldehyde typically involves the functionalization of quinoxaline derivatives. One common method is the regioselective lithiation of 2,3-dichloroquinoxaline at the 5th position using 2,2,6,6-tetramethylpiperidyl lithium (TMPLi) followed by quenching with iodine to introduce the iodine atom. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which involves the reaction of the iodinated quinoxaline with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinoxaline-5-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethyl sulfoxide, ethanol), and catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted quinoxalines with various functional groups.

Oxidation Reactions: 8-Iodoquinoxaline-5-carboxylic acid.

Reduction Reactions: 8-Iodoquinoxaline-5-methanol.

Scientific Research Applications

8-Iodoquinoxaline-5-carbaldehyde has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and antiviral properties .

Materials Science: It is used in the development of fluorescent dyes and electroluminescent materials due to its photoluminescent properties .

Organic Synthesis: It acts as a building block for the synthesis of complex heterocyclic compounds and natural product analogs .

Mechanism of Action

The mechanism of action of 8-Iodoquinoxaline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

8-Bromoquinoxaline-5-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 2101944-50-5 |

| Molecular Formula | C₇H₅ClN₂ (discrepancy noted) |

| Molecular Weight | 152.58 g/mol |

| Synonyms | 8-bromoquinoxaline-5-carbaldehyde |

Comparison:

- Halogen Substituent: Bromine (Br) vs. Iodine (I). Iodine’s larger atomic radius and weaker C–I bond increase reactivity in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) compared to bromine.

- Molecular Weight: 8-Iodoquinoxaline-5-carbaldehyde would have a higher molecular weight (~307 g/mol estimated) due to iodine’s atomic mass (127 vs. bromine’s 80).

- Electronic Effects: Iodine’s electron-withdrawing nature may alter the quinoxaline ring’s electron density more significantly than bromine, affecting the aldehyde group’s reactivity.

- bromine). Further verification is advised .

Imidazole-2-carboxaldehyde

| Property | Value |

|---|---|

| CAS Number | 10111-08-7 |

| Molecular Formula | C₄H₄N₂O |

| Molecular Weight | 96.09 g/mol |

Comparison:

- Structural Differences: Imidazole-2-carboxaldehyde features a five-membered imidazole ring, whereas this compound has a fused benzene-diazine (quinoxaline) system.

- Applications: Imidazole derivatives are prevalent in coordination chemistry and enzyme inhibition studies, while quinoxalines are often used in anticancer and antimicrobial agent development.

Iridin (Unrelated Compound)

| Property | Value |

|---|---|

| CAS Number | 491-74-7 |

| Molecular Formula | C₂₄H₂₆O₁₃ |

| Molecular Weight | 522.46 g/mol |

Its inclusion here highlights the diversity of aldehyde-containing compounds but underscores the need for focused comparisons within the quinoxaline class.

Research Implications

- Reactivity Hierarchy: Iodoquinoxaline derivatives are expected to outperform bromo analogs in metal-catalyzed cross-couplings due to iodine’s superior leaving-group ability.

- Stability Concerns: The weaker C–I bond may necessitate stringent storage conditions (e.g., dark,低温) to prevent decomposition.

- Synthetic Versatility: The aldehyde group in both quinoxaline and imidazole derivatives enables diverse functionalization (e.g., Schiff base formation), though steric and electronic environments differ significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.